3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.19098865 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds are known to target carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound operates through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N -methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound mediates amidation reactions in alcohol and aqueous solutions . This process involves the condensation of carboxylic acids and amines to form corresponding amides . It can also facilitate the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
It’s known that the reactions proceed under atmospheric conditions without drying of the solvent . This suggests that the compound may have good solubility and could potentially be absorbed and distributed in the body effectively.
Result of Action
The compound mediates the formation of amides and esters from carboxylic acids . These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of proteins and other biological molecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is known to operate under atmospheric conditions . Furthermore, the compound is stable and should be stored in a dry place, protected from light, at temperatures less than or equal to -20°C .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a known condensing agent used in the formation of amides . It’s plausible that this compound may also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given its structural similarity to DMTMM, it may influence cell function by participating in the formation of amides .
Molecular Mechanism
Dmtmm, a structurally similar compound, is known to form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines to form amides . It’s possible that this compound may have a similar mechanism of action.
Properties
IUPAC Name |
3-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-21-16-7-5-4-6-15(16)17(27)26(13)12-14-8-10-25(11-9-14)18-22-19(28-2)24-20(23-18)29-3/h4-7,14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKBSAXENKGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC(=N4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.